A Technical Guide to the Physicochemical Properties of Calcifediol-d6
A Technical Guide to the Physicochemical Properties of Calcifediol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcifediol-d6, the deuterated analog of Calcifediol (25-hydroxyvitamin D3), is a critical tool in vitamin D research and clinical diagnostics. Its primary application lies in its use as an internal standard for the accurate quantification of Calcifediol and other vitamin D metabolites by mass spectrometry.[1][2] This technical guide provides an in-depth overview of the physicochemical properties of Calcifediol-d6, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways and analytical workflows.
Physicochemical Properties
The physicochemical properties of Calcifediol-d6 are fundamental to its application in analytical methodologies. A summary of these properties is presented in the tables below.
| Identifier | Value | Reference |
| IUPAC Name | (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | [3] |
| Synonyms | 25-hydroxy Vitamin D3-d6, Calcidiol-d6, (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol-d6 | [1][4] |
| CAS Number | 78782-98-6 | [1][4] |
| Molecular Formula | C27H38D6O2 | [4] |
| Molecular Weight | 406.67 g/mol | [3][4] |
| Appearance | White to off-white solid | [4] |
| Property | Value | Reference |
| Melting Point | 64-69 °C | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | DMSO: ≥ 100 mg/mL (245.90 mM) | [4] |
| Chloroform | [5] | |
| Ethyl Acetate | [5] | |
| Stability | Store at -20°C, protect from light, stored under nitrogen. In solvent, stable for 6 months at -80°C and 1 month at -20°C. | [4] |
Experimental Protocols
The accurate quantification of Calcifediol-d6, and by extension, endogenous Calcifediol, relies on robust analytical methodologies. The following is a representative experimental protocol for the analysis of Calcifediol-d6 in a biological matrix (e.g., serum or plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Objective: To quantify the concentration of Calcifediol-d6 in a biological sample.
Materials:
-
Calcifediol-d6 standard
-
Internal standard (e.g., Calcifediol-d3)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Zinc sulfate solution (for protein precipitation)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation & Solid-Phase Extraction): a. To 100 µL of the biological sample, add 200 µL of an internal standard solution in acetonitrile containing 0.1% formic acid and 100 µL of zinc sulfate solution. b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. e. Load the supernatant from the centrifugation step onto the conditioned SPE cartridge. f. Wash the cartridge with 1 mL of 40% methanol in water to remove interferences. g. Elute the analyte with 1 mL of methanol. h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate Calcifediol-d6 from other matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL. b. Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Calcifediol-d6: Precursor ion (Q1) m/z 407.4 -> Product ion (Q3) m/z 389.4 (loss of H2O).
- Internal Standard (Calcifediol-d3): Precursor ion (Q1) m/z 404.4 -> Product ion (Q3) m/z 386.4 (loss of H2O).
- Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
Data Analysis: a. Integrate the peak areas for the MRM transitions of Calcifediol-d6 and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Construct a calibration curve using known concentrations of Calcifediol-d6 standards. d. Determine the concentration of Calcifediol-d6 in the unknown samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context and analytical procedures involving Calcifediol-d6, the following diagrams have been generated using the DOT language.
Caption: Vitamin D Metabolic Pathway.
Caption: Vitamin D Receptor Signaling Pathway.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
